2-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride molecular weight and formula
2-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride molecular weight and formula
An In-depth Technical Guide to 2-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride
This guide provides a comprehensive technical overview of 2-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride, a substituted phenylethylamine derivative of significant interest in synthetic and medicinal chemistry. We will delve into its core physicochemical properties, outline a representative synthetic pathway, detail robust analytical methodologies for its characterization, and discuss its potential applications as a building block in modern drug discovery.
Core Compound Identity and Properties
2-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride is a fine chemical intermediate. The presence of both chlorine and fluorine atoms on the phenyl ring offers medicinal chemists unique handles to modulate pharmacokinetic and pharmacodynamic properties such as metabolic stability, lipophilicity, and binding interactions. The hydrochloride salt form is typically employed to improve the compound's solubility and stability, rendering it as a crystalline solid that is easier to handle and dose than the free base.
Physicochemical Data Summary
Quantitative data for this compound are summarized below. These parameters are critical for reaction planning, analytical method development, and formulation studies.
| Property | Value | Source(s) |
| Chemical Name | 2-(4-chloro-2-fluorophenyl)ethan-1-amine hydrochloride | [1][2] |
| CAS Number | 1644456-75-6 | [1][2] |
| Molecular Formula | C₈H₁₀Cl₂FN | [1] |
| Molecular Weight | 210.08 g/mol | [1] |
| Physical Form | Powder | [1] |
| InChI Key | KJWYMUUJTLHHST-UHFFFAOYSA-N | [1] |
Synthesis and Mechanistic Rationale
The synthesis of substituted phenylethylamines is a well-established field in organic chemistry. While the exact proprietary synthesis for this specific compound may vary between manufacturers, a common and logical approach involves the reduction of a corresponding nitrile or oxime derivative. Below, we outline a representative and robust synthetic workflow.
Illustrative Synthetic Workflow
The following multi-step synthesis is designed for high yield and purity, starting from the commercially available 4-chloro-2-fluorobenzaldehyde.
Caption: A representative three-step synthesis of the target compound.
Experimental Protocol and Causality
Step 1: Henry Reaction (Nitroaldol Condensation) The initial step involves a condensation reaction between 4-chloro-2-fluorobenzaldehyde and nitromethane. This choice is predicated on the reliability of the Henry reaction to form a C-C bond, yielding a β-nitro styrene intermediate.
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Protocol: To a solution of 4-chloro-2-fluorobenzaldehyde (1.0 eq) in a suitable solvent like glacial acetic acid, add nitromethane (1.2 eq) and a catalyst such as ammonium acetate (0.5 eq). Reflux the mixture for 2-4 hours, monitoring by Thin Layer Chromatography (TLC). Upon completion, the reaction is cooled, and the product is precipitated by pouring the mixture into ice water, then filtered and dried.
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Rationale: Ammonium acetate serves as a mild base to deprotonate nitromethane, forming the nucleophilic nitronate anion. The subsequent condensation with the aldehyde and dehydration occur in one pot, which is efficient for process chemistry.
Step 2: Reduction of the Nitroalkene The nitro group of the intermediate is a versatile precursor to the amine. Its reduction is a critical step.
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Protocol: The nitroalkene intermediate (1.0 eq) is dissolved in a dry, aprotic solvent like tetrahydrofuran (THF) and is added dropwise to a stirred suspension of a powerful reducing agent like lithium aluminum hydride (LiAlH₄, ~3-4 eq) in THF at 0°C. The reaction is then warmed to room temperature and stirred until TLC shows complete consumption of the starting material. The reaction is carefully quenched with water and aqueous NaOH, filtered, and the organic layer is separated and concentrated to yield the free base amine.
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Rationale: LiAlH₄ is chosen for its efficacy in reducing both the nitro group and the alkene double bond simultaneously to the desired saturated amine. Catalytic hydrogenation (e.g., H₂ over Palladium on Carbon) is a viable, often safer, alternative that would achieve the same transformation.
Step 3: Hydrochloride Salt Formation The final step converts the oily free base into a stable, crystalline hydrochloride salt.
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Protocol: The crude 2-(4-chloro-2-fluorophenyl)ethan-1-amine is dissolved in a suitable solvent such as diethyl ether or isopropanol. A solution of hydrochloric acid in the same solvent (or gaseous HCl) is added dropwise with stirring. The hydrochloride salt precipitates out of the solution.
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Rationale: The salt formation is an acid-base reaction. The resulting precipitate can be easily isolated by filtration and washed with a cold solvent to remove non-basic impurities, serving as a final purification step.
Analytical Characterization
Rigorous analytical control is paramount to ensure the identity, purity, and quality of chemical intermediates in a research and development setting. A self-validating analytical system involves orthogonal methods to confirm the structure and quantify impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase method is typically suitable for this analyte.
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Objective: To separate the main compound from starting materials, by-products, and other impurities.
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Methodology:
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Column: C18 stationary phase (e.g., Waters X-Bridge C18, 4.6 x 150 mm, 3.5 µm).
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
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Mobile Phase B: 0.1% TFA in Acetonitrile.
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Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Injection Volume: 5 µL.
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Rationale: The C18 column provides excellent retention for the moderately nonpolar phenyl ring. The acetonitrile/water gradient allows for the elution of compounds with a wide range of polarities. TFA is used as an ion-pairing agent to improve peak shape for the amine. This method is a standard approach for quality control of such intermediates[3].
Structural Confirmation
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR would show characteristic signals for the aromatic protons (with complex splitting patterns due to Cl and F substitution), as well as the ethylamine chain protons.
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Mass Spectrometry (MS): Provides the molecular weight of the parent ion, confirming the elemental composition.
Applications in Drug Development
The 2-(4-chloro-2-fluorophenyl)ethan-1-amine moiety is a valuable building block, or scaffold, in medicinal chemistry. Halogenated compounds are prevalent in pharmaceuticals, with chlorine and fluorine being particularly important for their ability to enhance drug efficacy and metabolic stability[4][5].
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Scaffold for Bioactive Molecules: This compound can serve as a starting point for the synthesis of more complex molecules. The primary amine is a key functional group that can be readily derivatized to form amides, sulfonamides, or ureas, or used in reductive amination reactions to build out larger structures.
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Modulation of Physicochemical Properties: The 4-chloro and 2-fluoro substituents are critical. The fluorine atom can increase metabolic stability by blocking sites of oxidation, while the chlorine atom can increase lipophilicity, potentially improving membrane permeability. Both halogens can engage in specific halogen bonding interactions with protein targets.
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Precursor to CNS-Active Agents: The phenylethylamine core is a classic pharmacophore for compounds acting on the central nervous system (CNS). Derivatives are explored as potential treatments for a range of neurological and psychiatric disorders.
Caption: Derivatization pathways for the title compound in drug discovery.
Safety and Handling
As with any laboratory chemical, 2-(4-chloro-2-fluorophenyl)ethan-1-amine hydrochloride should be handled with appropriate care.
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Hazard Classifications: The compound is classified with hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].
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Handling Recommendations:
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Work in a well-ventilated fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Avoid inhalation of dust and direct contact with skin and eyes.
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Store in a cool, dry place away from incompatible materials.
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Conclusion
2-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride is a well-defined chemical entity with significant potential as an intermediate in the synthesis of high-value molecules, particularly within the pharmaceutical industry. Its halogenated structure provides a versatile platform for creating new chemical entities with tailored properties. The synthetic and analytical protocols described herein provide a solid foundation for researchers and scientists working with this compound, ensuring both efficiency in its use and confidence in its quality.
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ChemRadar. 2-(4-Chlorophenyl)-2-fluoroethan-1-amine CAS#794472-16-5. [Link]
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Jubie, S., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 175, 119-151. [Link]
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Rathod, D. R., et al. (2024). green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. RASĀYAN Journal of Chemistry, 17(4). [Link]
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MDPI. [(2-Chlorophenyl)-(4-fluorophenyl)methylene]-(4-fluorophenyl)amine. [Link]
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PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
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